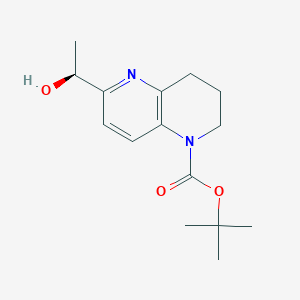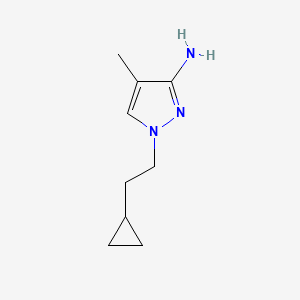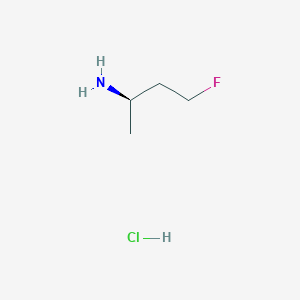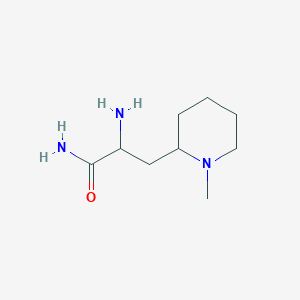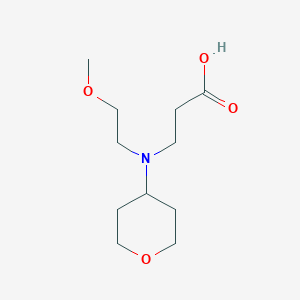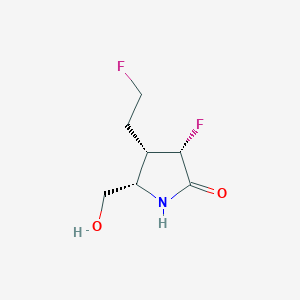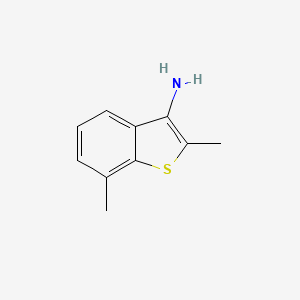
2,7-Dimethyl-1-benzothiophen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-1-benzothiophen-3-amine is an organic compound with the molecular formula C({10})H({11})NS It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2,7-Dimethyl-1-benzothiophen-3-amine typically begins with commercially available starting materials such as 2,7-dimethylbenzothiophene.
Amination Reaction: One common method involves the amination of 2,7-dimethylbenzothiophene using reagents like ammonia or amines under catalytic conditions. This can be achieved through a Buchwald-Hartwig amination reaction, which employs palladium catalysts and ligands to facilitate the formation of the C-N bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (100-150°C) and may require the use of bases such as sodium tert-butoxide to deprotonate the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Oxidation: 2,7-Dimethyl-1-benzothiophen-3-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid, and acetic anhydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry
2,7-Dimethyl-1-benzothiophen-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be utilized in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the design of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it valuable in material science.
作用机制
The mechanism by which 2,7-Dimethyl-1-benzothiophen-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2-Methyl-1-benzothiophen-3-amine: Lacks the additional methyl group at the 7-position, which may affect its reactivity and biological activity.
2,7-Dimethyl-1-benzofuran-3-amine: Contains an oxygen atom instead of sulfur, leading to different chemical properties and applications.
2,7-Dimethyl-1-benzothiophen-3-carboxylic acid: Features a carboxyl group, altering its solubility and reactivity.
Uniqueness
2,7-Dimethyl-1-benzothiophen-3-amine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of two methyl groups at the 2 and 7 positions can enhance its stability and modify its interaction with other molecules, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
2,7-dimethyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H11NS/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5H,11H2,1-2H3 |
InChI 键 |
TTZNQYLQHKFCHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13332697.png)

![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(morpholino)methanone dihydrochloride](/img/structure/B13332709.png)


![8-(tert-Butoxycarbonyl)-3-fluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13332726.png)
